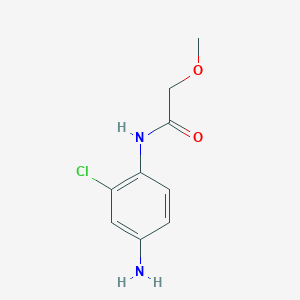

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHHVQJOCBFZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588210 | |

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926219-03-6 | |

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and insights for the discerning scientific professional.

Introduction and Core Compound Profile

This compound, registered under CAS number 926219-03-6, is an organic molecule featuring a substituted aniline core. The unique arrangement of an amino group, a chlorine atom, and a methoxyacetamide side chain bestows upon it a specific electronic and steric profile that has drawn attention for its potential biological activities. Preliminary investigations suggest its relevance in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1] The strategic placement of the chlorine atom and the amino group on the phenyl ring, coupled with the methoxyacetamide moiety, allows for a multitude of potential interactions with biological targets.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 926219-03-6 | [2], [3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 214.65 g/mol | [2] |

| IUPAC Name | This compound | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a critical process that dictates the purity and, consequently, the reliability of downstream experimental results. A common and effective synthetic route involves the acylation of 4-amino-2-chlorophenol.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes directness and yield, utilizing readily available starting materials. The acylation of an aminophenol is a well-established reaction, and the use of 2-methoxyacetyl chloride provides the desired side chain in a single step. The selection of a suitable base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing unwanted side reactions.

Step-by-Step Synthesis Protocol

Materials:

-

4-amino-2-chlorophenol

-

2-methoxyacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorophenol in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the acylation, preventing the protonation of the starting amine.

-

Acylation: While maintaining the temperature at 0°C, add 2-methoxyacetyl chloride dropwise. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[1]

Caption: Synthetic workflow for this compound.

Potential Research Applications and Mechanistic Insights

The structural motifs within this compound suggest several avenues for research, particularly in drug development.

Anticancer Potential

Compounds with similar structures have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis.[1] The presence of the amino and chloro substituents may contribute to its selective activity against certain cancer cell lines.

Hypothesized Mechanism of Action:

The molecule's mechanism of action is thought to involve interactions with specific cellular targets. The amino and methoxyacetamide groups could form hydrogen bonds with key residues in enzyme active sites or receptor binding pockets, while the chlorine atom may enhance lipophilicity, facilitating cell membrane penetration.[1]

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial and Anti-inflammatory Properties

Preliminary research also points towards potential antimicrobial and anti-inflammatory effects.[1] The mechanism in these contexts may involve the disruption of microbial cell integrity or the modulation of inflammatory signaling cascades. Further investigation is warranted to elucidate the specific pathways involved.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount.

Safety and Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress and degradation.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound presents itself as a molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. Its straightforward synthesis and interesting preliminary biological profile make it an attractive candidate for lead optimization studies. Future research should focus on detailed mechanistic studies to identify its precise molecular targets, comprehensive in vivo efficacy and toxicity profiling, and structure-activity relationship (SAR) studies to enhance its therapeutic potential.

References

Sources

A Technical Guide to the Physicochemical Characterization of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

Abstract: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is a substituted acetamide derivative that holds potential as a building block in medicinal chemistry and materials science. Its specific substitution pattern—a chloro group ortho to the amide linkage and an amino group para to it—along with the methoxyacetamide side chain, suggests a molecule with nuanced properties influencing its reactivity, solubility, and biological interaction potential. As with any compound of interest in drug development or advanced material synthesis, a comprehensive understanding of its physicochemical properties is not merely academic but a critical prerequisite for successful application. Due to the limited availability of published experimental data for this specific molecule, this guide serves as a comprehensive framework for its characterization. It provides not only the foundational identity of the compound but also detailed, field-proven experimental protocols for determining its key physicochemical parameters, from solubility and lipophilicity to thermal stability and spectroscopic identity. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating system for the thorough characterization of novel chemical entities.

Compound Identification and Structural Framework

The initial and most critical step in any analytical workflow is the unambiguous confirmation of the compound's identity and structure. All subsequent data is predicated on the accuracy of this foundational information.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 926219-03-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 214.65 g/mol | [2] |

| IUPAC Name | this compound |[3] |

The structure combines an aniline core, modified with chlorine and an N-acylated methoxy group. The chlorine atom's electron-withdrawing nature and steric bulk, the basicity of the aniline nitrogen, and the hydrogen-bonding capabilities of the amide and amino groups are expected to be primary drivers of the molecule's physical and chemical behavior.

Essential Physicochemical Properties: A Roadmap for Characterization

Table 2: Summary of Key Physicochemical Parameters

| Property | Significance in Drug Development | Status |

|---|---|---|

| Melting Point (°C) | Indicates purity, solid-state stability, and lattice energy. | To Be Determined |

| Aqueous Solubility | Crucial for bioavailability, formulation, and in vitro assay design. | To Be Determined |

| Lipophilicity (LogP/LogD) | Governs membrane permeability, protein binding, and metabolic clearance. | To Be Determined |

| pKa | Determines the ionization state at physiological pH, affecting solubility and receptor binding. | To Be Determined |

| Spectroscopic Profile | Confirms molecular structure and provides a fingerprint for quality control. | To Be Determined |

| Chemical Purity (%) | Essential for accurate quantification and interpretation of biological activity. | To Be Determined |

Experimental Workflows and Protocols

This section provides validated, step-by-step methodologies for determining the properties outlined above. The causality behind experimental choices is explained to empower the researcher to adapt these methods as needed.

Purity and Identity Confirmation: The Analytical Starting Point

Caption: Initial Quality Control (QC) Workflow.

Protocol 3.1.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile (ACN) and water.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of ≥95% is typically required for subsequent studies.

Protocol 3.1.2: Identity Confirmation by LC-MS

-

Method: Utilize the same LC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Scan for the protonated molecule [M+H]⁺ in positive ion mode. The expected exact mass for C₉H₁₁ClN₂O₂ is 214.05. The observed mass should be within a 5 ppm tolerance. This confirms the molecular weight of the main peak observed in the HPLC chromatogram.

Protocol 3.1.3: Structural Verification by NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and for its exchangeable proton signals, which can help identify N-H and O-H protons.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features:

-

Aromatic Region (6.5-8.0 ppm): Signals corresponding to the three protons on the substituted phenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

Amide NH (8.0-10.0 ppm): A broad singlet, which may exchange with D₂O.

-

Amino NH₂ (4.0-6.0 ppm): A broad singlet corresponding to the two protons of the primary amine.

-

Methoxy CH₃ (3.0-3.5 ppm): A sharp singlet integrating to three protons.

-

Methylene CH₂ (4.0-4.5 ppm): A singlet integrating to two protons, adjacent to the methoxy and carbonyl groups.

-

-

Interpretation: The combination of chemical shifts, integration, and coupling patterns must be consistent with the proposed structure of this compound.

Thermodynamic Aqueous Solubility

Rationale: Solubility is a gatekeeper for bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate. The shake-flask method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3.2.1: Shake-Flask Solubility at pH 7.4

-

Preparation: Add an excess amount of solid compound (e.g., 2 mg) to a vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4. Ensure enough solid is present that it does not fully dissolve.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation: After equilibration, remove the vial and let it stand for 1 hour. Carefully collect the supernatant, ensuring no solid particles are transferred. For rigor, centrifuge the sample at 14,000 rpm for 15 minutes and collect the supernatant, or filter it through a 0.22 µm PVDF filter.

-

Quantification:

-

Prepare a set of calibration standards of the compound in DMSO or another suitable organic solvent.

-

Dilute an aliquot of the saturated aqueous supernatant with the same organic solvent.

-

Analyze the standards and the sample by HPLC-UV using the method from Protocol 3.1.1.

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area against the calibration curve. This concentration is the thermodynamic solubility.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. For ionizable molecules like the subject compound (due to the amino group), the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.

Protocol 3.3.1: Shake-Flask LogP/LogD Determination

-

Preparation:

-

Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

-

Prepare a stock solution of the compound (~0.5 mg/mL) in the pre-saturated n-octanol.

-

-

Partitioning:

-

In a vial, combine 1 mL of the compound-containing octanol phase and 1 mL of the pre-saturated aqueous phase.

-

Seal and shake vigorously for 1 hour to allow for partitioning.

-

Centrifuge the vial at 3,000 rpm for 10 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample a known volume from both the top (octanol) and bottom (aqueous) layers.

-

Determine the concentration of the compound in each phase using HPLC-UV against a standard curve.

-

-

Calculation:

-

LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Conclusion

The successful application of this compound in any research or development context is fundamentally dependent on a precise and thorough understanding of its physicochemical properties. This guide provides a comprehensive, scientifically-grounded framework for establishing this critical dataset. By following these validated protocols, researchers can ensure the generation of high-quality, reliable data, thereby enabling informed decision-making in downstream applications, from reaction optimization and formulation to the design of complex biological assays. This systematic approach transforms an under-characterized molecule into a well-understood chemical entity, ready for exploration.

References

- This compound - Chemcd. (n.d.).

- This compound - ChemicalBook. (n.d.).

- This compound - Chemspace. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS No. 926219-03-6). In the absence of extensive published experimental data, this document synthesizes theoretical principles, predicted physicochemical properties, and established analytical methodologies to offer a robust framework for understanding and determining the solubility of this compound. This guide is intended to empower researchers in drug discovery and development with the foundational knowledge and practical protocols necessary for accurate solubility assessment, a critical parameter influencing a compound's developability and ultimate clinical success. We will explore the molecular structure's impact on solubility, provide predicted solubility profiles, and detail a rigorous experimental protocol for its determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Introduction: The Critical Role of Solubility in Drug Development

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Let's dissect the structure of this compound to anticipate its solubility behavior.

Molecular Structure:

-

Core Structure: The molecule possesses a substituted chloroaniline ring linked to a methoxyacetamide side chain.

-

Functional Groups:

-

Amino group (-NH2): A primary amine on the phenyl ring, capable of acting as a hydrogen bond donor and acceptor. This group is basic and can be protonated at low pH, which would significantly increase aqueous solubility.

-

Amide group (-C(=O)NH-): Capable of hydrogen bonding as both a donor and an acceptor, contributing to polarity.

-

Chloro group (-Cl): An electron-withdrawing group that increases lipophilicity.

-

Methoxy group (-OCH3): The ether linkage is a hydrogen bond acceptor.

-

Phenyl ring: A large, non-polar aromatic system that contributes to hydrophobicity.

-

Predicted Physicochemical Properties:

While extensive experimental data is unavailable, we can utilize computational models to predict key properties influencing solubility.

| Property | Predicted Value | Significance for Solubility |

| CAS Number | 926219-03-6 | Unique identifier for the specific chemical substance.[3] |

| Molecular Formula | C9H11ClN2O2 | Provides the elemental composition.[3] |

| Molecular Weight | 214.65 g/mol | A moderate molecular weight, which is generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | -0.19 | This predicted negative logP suggests the compound is likely more hydrophilic than lipophilic, indicating a preference for aqueous environments over non-polar ones.[4] |

The predicted negative logP is a strong indicator of favorable aqueous solubility. However, the presence of the chloro-substituted phenyl ring introduces significant lipophilic character, which will counteract the hydrophilic contributions of the polar functional groups.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the solubility of this compound in various solvent classes.[5]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donors and acceptors (amino, amide, and methoxy groups) suggests that the compound should exhibit moderate to good solubility in these solvents. The solubility in water is expected to be pH-dependent due to the basic amino group. At acidic pH, protonation of the amine will lead to salt formation and a significant increase in aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good solubility is anticipated in these solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in non-polar solvents due to the overall polarity of the molecule. The hydrophobic phenyl ring will contribute to some interaction, but the polar groups will hinder dissolution.

Insights from Structurally Similar Compounds:

-

Acetamide: This simple amide is highly soluble in water (200 g/100 mL) and other polar solvents like ethanol.[6][7][8] This highlights the strong solubilizing effect of the amide functional group.

-

4-Chloroaniline: This compound has limited solubility in water (0.39 g/100 mL at 20°C) but is soluble in organic solvents like ethanol and ether.[9][10] This demonstrates the impact of the chloro-substituted phenyl ring on reducing aqueous solubility.

The solubility of this compound will likely be an intermediate between these two extremes, influenced by the interplay of its hydrophilic and lipophilic moieties.

Experimental Determination of Thermodynamic Solubility: A Rigorous Protocol

To obtain definitive solubility data, a carefully executed experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][11]

The Shake-Flask Method: Workflow

The underlying principle of this method is to equilibrate an excess amount of the solid compound in a solvent of interest over a defined period until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.[12]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Slurry: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is a suitable approach for quantifying this compound.

Suggested HPLC Parameters:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (likely in the range of 254-280 nm).

-

Column Temperature: 25°C

Calibration:

A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area from the chromatogram of the experimental sample is then used to determine its concentration by interpolating from the calibration curve.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or µg/mL, and the temperature at which the measurement was performed must be clearly stated. It is also good practice to report the pH of the saturated solution, especially for aqueous solubility measurements.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Experimental Value |

| PBS (pH 7.4) | 37 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

Conclusion

While specific experimental solubility data for this compound is not currently published, a comprehensive analysis of its molecular structure and physicochemical properties, along with data from structurally related compounds, provides a strong basis for predicting its solubility behavior. The predicted hydrophilic nature (logP -0.19) suggests favorable aqueous solubility, which is a desirable trait in drug development. However, to move beyond prediction to definitive data, a rigorous experimental approach is necessary. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility of this compound in a variety of solvents. The generation of such data is a critical step in the continued development and characterization of this compound for its potential therapeutic applications.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound CAS#: 926219-03-6 [chemicalbook.com]

- 4. Hit2Lead | this compound | CAS# 926219-03-6 | MFCD09044588 | BB-4027566 [hit2lead.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 8. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Comprehensive Technical Guide to the Spectral Analysis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

Introduction

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted aromatic amide, represents a class of molecules with significant interest in pharmaceutical and materials science research. The precise structural elucidation and purity assessment of such compounds are paramount for ensuring their efficacy, safety, and reproducibility in downstream applications. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of molecular characterization.

The narrative explains the causality behind expected spectral patterns, provides self-validating experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Section 1: Molecular Structure and Key Features

Before delving into the spectral analysis, it is crucial to understand the molecular architecture of this compound. The structure contains several key functional groups that will give rise to characteristic spectroscopic signals:

-

A 1,2,4-trisubstituted benzene ring.

-

A primary aromatic amine (-NH₂) group.

-

A secondary amide (-NH-C=O) linkage.

-

A chlorine (-Cl) substituent on the aromatic ring.

-

A methoxy (-OCH₃) group.

-

An aliphatic methylene (-CH₂-) bridge.

These features will be systematically probed using NMR, IR, and MS to build a complete, validated structural picture.

Caption: Molecular structure of this compound with key proton environments labeled (a-g) for NMR analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis & Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR reveals the number of unique carbon environments. For this compound, we expect distinct signals for the aromatic, amide, amine, methylene, and methoxy protons, which will confirm the connectivity of the molecular backbone.

Predicted ¹H NMR Spectrum

The electronic effects of the substituents on the aromatic ring are key to predicting the chemical shifts. The amino group (-NH₂) is a strong electron-donating group, which shields the ortho and para protons, shifting them upfield (to lower ppm). Conversely, the chlorine atom and the acetamido group are electron-withdrawing, deshielding nearby protons and shifting them downfield (to higher ppm).[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| a | Ar-H 6 | ~7.8 - 8.2 | Doublet (d) | 1H | Ortho to the electron-withdrawing amide group and deshielded. |

| b | Ar-H 5 | ~6.7 - 6.9 | Doublet of doublets (dd) | 1H | Ortho to the amino group (shielding) but meta to the chloro group (deshielding). |

| c | Ar-H 3 | ~6.8 - 7.0 | Doublet (d) | 1H | Ortho to both the chloro and amino groups. |

| d | -NH ₂ | ~3.6 - 4.5 | Broad singlet (br s) | 2H | Typical range for aromatic primary amines; broad due to quadrupole broadening and exchange.[3] |

| e | -NH - | ~8.0 - 8.5 | Singlet (s) | 1H | Amide protons are typically deshielded and appear as a singlet. |

| f | -CH ₂- | ~4.1 - 4.3 | Singlet (s) | 2H | Methylene group adjacent to a carbonyl and an oxygen atom. |

| g | -OCH ₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Typical chemical shift for a methoxy group. |

Predicted ¹³C NMR Spectrum

In ¹³C NMR, the carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons will be spread over a range determined by the electronic effects of the substituents. Carbons directly attached to electronegative atoms (Cl, N, O) will be shifted downfield.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C =O | 168 - 172 | Typical range for a secondary amide carbonyl carbon.[6] |

| Ar-C 4 | 145 - 150 | Aromatic carbon attached to the strongly donating amino group. |

| Ar-C 1 | 135 - 140 | Aromatic carbon attached to the amide nitrogen. |

| Ar-C 2 | 128 - 133 | Aromatic carbon attached to the electron-withdrawing chlorine atom. |

| Ar-C 6 | 120 - 125 | Aromatic carbon ortho to the amide group. |

| Ar-C 3, Ar-C 5 | 115 - 120 | Aromatic carbons influenced by multiple substituents. |

| -OC H₃ | 58 - 62 | Typical range for a methoxy carbon. |

| -C H₂- | 70 - 75 | Aliphatic carbon between a carbonyl and an oxygen atom. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to the specific protons in the molecule. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.

Section 3: Infrared (IR) Spectroscopy

Theoretical Basis & Experimental Rationale

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For the target molecule, IR will be critical to confirm the presence of the N-H bonds in the amine and amide, the C=O bond of the amide, and other key structural features.

Predicted IR Absorption Bands

The spectrum is expected to be dominated by strong absorptions from the N-H and C=O groups. The primary aromatic amine will show two distinct N-H stretching bands (symmetric and asymmetric), while the secondary amide will show a single N-H stretch.[7][8] The amide C=O stretch (Amide I band) is typically a very strong and sharp absorption.[9]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3450 & ~3350 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂)[7] |

| ~3300 | Medium | N-H Stretch | Secondary Amide (-NH-) |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Ar-H |

| ~2950 & ~2850 | Medium-Weak | Aliphatic C-H Stretch | -CH₂-, -CH₃ |

| ~1670 | Strong | C=O Stretch (Amide I) | Amide (-C=O) |

| ~1600 | Medium | N-H Bend | Primary Amine (-NH₂) |

| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide (-NH-) |

| ~1500 & ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-N Stretch | Aromatic Amine/Amide |

| ~1100 | Strong | C-O Stretch | Methoxy Ether |

| ~820 | Strong | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene |

| ~750 | Medium | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.

Section 4: Mass Spectrometry (MS)

Theoretical Basis & Experimental Rationale

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this compound, we expect to see a clear molecular ion peak. A key diagnostic feature will be the presence of an "M+2" peak, approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[10][11]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula is C₉H₁₁ClN₂O₂, giving a monoisotopic mass of 214.05 g/mol for the ³⁵Cl isotope.

-

Molecular Ion (M⁺): A peak at m/z 214.

-

Isotope Peak (M+2): A peak at m/z 216, with an intensity of ~33% relative to the m/z 214 peak.

The fragmentation is primarily driven by the stability of the resulting ions. Cleavage alpha to the carbonyl group and cleavage of the amide bond are common and expected pathways.[12][13][14]

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Fragment | Loss from Molecular Ion |

|---|---|---|

| 214/216 | [C₉H₁₁ClN₂O₂]⁺ | Molecular Ion (M⁺) |

| 156/158 | [C₆H₆ClN₂]⁺ | Loss of •CH₂OCH₃ and CO |

| 141/143 | [C₆H₆ClN]⁺ | Loss of the entire methoxyacetamide sidechain |

| 73 | [C₃H₅O₂]⁺ | Methoxyacetyl cation |

| 58 | [CH₂=C=O]⁺ + [NH₂]• | Loss of ketene from amide side chain |

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI) conditions.

Experimental Protocol: GC-MS (for a volatile, thermally stable compound)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector: Set to 250°C, splitless mode.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition: Acquire data throughout the GC run.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion, the M+2 isotope peak, and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Section 5: Integrated Analytical Workflow

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from multiple methods. The workflow below illustrates a logical sequence for characterizing a newly synthesized compound like this compound.

Caption: Integrated workflow for the synthesis, purification, and structural elucidation of a target molecule.

Conclusion

This technical guide presents a detailed, predictive spectral analysis of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry, we have established a clear set of expected spectral data. The predicted ¹H and ¹³C NMR spectra will define the molecule's carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (amine, amide, aryl chloride), and the mass spectrum will verify the molecular weight and elemental composition through its characteristic chlorine isotope pattern. The protocols and predictive data herein provide a comprehensive and authoritative framework for any researcher, scientist, or drug development professional working with this compound, ensuring a rigorous and scientifically sound approach to its structural characterization.

References

-

Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

-

University of Colorado Boulder. (2015). Infrared Spectroscopy. Organic Chemistry Lab Resources. [Link]

-

Gowda, B. T., et al. (2002). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. [Link]

-

Ren, H., et al. (2017). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv preprint arXiv:1709.03718. [Link]

-

Zhang, J., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8874679. [Link]

-

Stewart, J. E. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. The Journal of Chemical Physics, 30(5), 1259-1265. [Link]

-

Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1988). Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 321(5), 315-321. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ChemHelper. (n.d.). IR: amines. IR Spectroscopy Tutorial. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry Department Resources. [Link]

-

University of Massachusetts. (n.d.). Mass spectrometry. Chemistry Department Resources. [Link]

-

Lee, J., et al. (2014). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. RSC Advances, 4(59), 31227-31232. [Link]

-

Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(3), 269-278. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 83(7), 1790-1796. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Chemistry Department Resources. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University Chemistry Resources. [Link]

-

Schaefer, T., & Schneider, W. G. (1960). The amino proton shifts of some substituted anilines in cyclohexane. Canadian Journal of Chemistry, 38(11), 2066-2074. [Link]

-

Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. [1709.03718] Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry [arxiv.org]

- 12. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the molecular structure and conformational landscape of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted acetamide with potential applications in medicinal chemistry. In the absence of direct crystallographic or extensive spectroscopic data for this specific molecule, this guide leverages a comparative analysis with structurally related compounds, particularly 2'-chloroacetanilide, to infer its conformational preferences. We will delve into the key structural features influencing its three-dimensional arrangement, the probable impact of intramolecular forces, and the advanced analytical techniques essential for its full characterization. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the acetamide scaffold.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as a receptor or enzyme. For drug development professionals, a thorough understanding of a compound's conformational preferences is paramount for optimizing its efficacy, selectivity, and pharmacokinetic properties. Substituted acetamides are a class of compounds with diverse biological activities, and their conformational flexibility often plays a crucial role in their mechanism of action[1][2].

This compound (CAS No. 926219-03-6) is a molecule of interest within this class, possessing key functional groups that can participate in various intermolecular interactions. Its molecular formula is C₉H₁₁ClN₂O₂, and its molecular weight is 214.65 g/mol . A comprehensive analysis of its structure and conformation is the first step toward elucidating its potential as a therapeutic agent.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a central N-phenylacetamide core with several key substituents that profoundly influence its electronic and steric properties.

| Component | Description | Potential Influence on Conformation |

| 2-chlorophenyl ring | A benzene ring substituted with a chlorine atom at the 2-position (ortho to the acetamide linkage) and an amino group at the 4-position (para). | The ortho-chloro substituent is expected to introduce significant steric hindrance, forcing the acetamide group out of the plane of the phenyl ring. |

| Acetamide linkage | The -NH-C(=O)- group connecting the phenyl ring to the methoxyacetyl group. | This linkage possesses a rotatable N-C(aryl) bond, which is a primary determinant of the molecule's overall conformation. |

| 2-methoxyacetyl group | An acetyl group with a methoxy (-OCH₃) substituent on the alpha-carbon. | The methoxy group can act as a hydrogen bond acceptor and its rotational freedom adds another layer of conformational complexity. |

| 4-amino group | An -NH₂ group on the phenyl ring. | This group can act as a hydrogen bond donor and can influence the electronic properties of the phenyl ring. |

Conformational Analysis: A Comparative Approach

The Influence of the Ortho-Chloro Substituent

X-ray crystallography studies of 2'-chloroacetanilide have revealed a non-planar molecular structure. The acetamido group is significantly twisted with respect to the plane of the phenyl ring. This deviation from planarity is a direct result of the steric repulsion between the bulky chlorine atom at the ortho position and the amide group. It is highly probable that this compound adopts a similar twisted conformation to alleviate this steric strain.

Intramolecular Hydrogen Bonding

In non-polar environments, 2'-chloroacetanilide is believed to exist predominantly in a conformation stabilized by an intramolecular N-H···Cl hydrogen bond. This interaction further restricts rotation around the N-C(aryl) bond. Given the presence of the same ortho-chloro and N-H groups in our target molecule, the formation of a similar intramolecular hydrogen bond is a strong possibility. This would "lock" the molecule into a more rigid conformation, which can have significant implications for its binding affinity to a biological target.

The diagram below illustrates the probable key dihedral angle and intramolecular hydrogen bond that dictate the conformation of this compound.

Caption: Key conformational features of this compound.

Experimental and Computational Workflows for Conformation Elucidation

To definitively determine the conformational landscape of this compound, a combination of experimental and computational techniques is required.

Experimental Protocols

A. Single-Crystal X-ray Diffraction

This technique provides the most precise information about the molecule's conformation in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent (e.g., ethanol, acetone) by slow evaporation or cooling.

-

Data Collection: Mount a suitable single crystal on a goniometer and irradiate it with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing accurate bond lengths, bond angles, and torsion angles.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in solution, can provide insights into the dominant conformation and the dynamics of conformational exchange.

Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent.

-

1H and 13C NMR: Acquire standard one-dimensional proton and carbon NMR spectra to confirm the chemical structure. The chemical shifts of the amide and aromatic protons can be sensitive to conformation.

-

Advanced NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close in space, providing crucial information for determining the solution-phase conformation.

Computational Modeling Workflow

Computational chemistry offers a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Methodology:

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed, typically using a molecular mechanics force field, to identify low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the most promising conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Spectroscopic Property Prediction: NMR and IR spectra can be simulated from the calculated structures and compared with experimental data for validation.

Potential Implications for Biological Activity

The specific conformation adopted by this compound will be a critical determinant of its biological activity. The spatial arrangement of the hydrogen bond donors and acceptors, the orientation of the aromatic ring, and the overall shape of the molecule will dictate its ability to fit into the binding pocket of a target protein. The predicted twisted and potentially rigid conformation due to the ortho-chloro substituent and intramolecular hydrogen bonding could enhance its selectivity for a specific target by reducing the entropic penalty upon binding.

Numerous studies have demonstrated that substituted acetamides can exhibit a wide range of biological activities, including acting as enzyme inhibitors.[1][3] A detailed understanding of the conformational properties of this compound is therefore a crucial step in any drug discovery program involving this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis with structurally similar compounds, such as 2'-chloroacetanilide, provides a strong basis for predicting its conformational preferences. The presence of an ortho-chloro substituent likely induces a non-planar, twisted conformation, which may be further stabilized by an intramolecular N-H···Cl hydrogen bond. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of its molecular structure and conformation. Such knowledge is indispensable for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. Available from: [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Available from: [Link]

-

Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs. PubMed. Available from: [Link]

-

This compound. Chemcd. Available from: [Link]

Sources

- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Biological Targets of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological targets of the compound N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. As a Senior Application Scientist, the following narrative is structured to not only present methodologies but to instill a deep understanding of the strategic and causal reasoning behind experimental design in the complex process of target deconvolution.

Introduction: Scaffolding a Target Identification Campaign

The compound this compound is a small molecule with potential therapeutic applications, as suggested by preliminary research indicating possible antimicrobial and anticancer activities.[1] Structurally related N-phenylacetamide derivatives have also been shown to possess a range of biological effects, including antibacterial and anticonvulsant properties.[2][3] However, a significant knowledge gap exists regarding its precise molecular mechanism of action and its direct biological targets. The elucidation of these targets is a critical step in advancing this compound through the drug discovery pipeline, enabling mechanism-based efficacy studies, and identifying potential off-target effects and toxicity.[4][5]

This guide will detail a multi-pronged approach to robustly identify and validate the protein targets of this compound, leveraging cutting-edge chemical proteomics and biophysical methodologies.

Pillar I: Hypothesis Generation through Structural and Preliminary Data Analysis

Prior to embarking on extensive experimental workflows, a thorough in-silico and literature-based analysis of this compound is paramount.

Structural Analogy: The core structure, an N-phenylacetamide derivative, is a common scaffold in a variety of bioactive molecules.[2][6] Analysis of public databases (e.g., PubChem, ChEMBL) for structurally similar compounds can provide initial hypotheses about potential target classes. For instance, many kinase inhibitors feature related structural motifs, suggesting that this compound could potentially interact with the ATP-binding pocket of certain kinases.[5][7]

Physicochemical Properties: The presence of a chlorine atom and a methoxy group influences the compound's lipophilicity and hydrogen bonding potential, which in turn dictates its likely distribution within a cell and the nature of its interactions with protein targets.[1] These properties should be computationally modeled to predict potential for membrane permeability and interaction with hydrophobic or hydrophilic pockets on target proteins.

Pillar II: Unbiased Target Discovery using Chemical Proteomics

Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[4][8][9] We will focus on two complementary and widely adopted strategies: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Kinobeads profiling.

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Targets

The principle of AC-MS involves immobilizing the small molecule of interest (the "bait") on a solid support to "fish" for its binding partners from a cell lysate.[10][11][12]

Experimental Workflow:

Detailed Protocol for AC-MS:

-

Affinity Probe Synthesis:

-

Synthesize a derivative of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be carefully chosen to minimize disruption of the compound's native binding interactions.

-

-

Immobilization:

-

Covalently attach the affinity probe to an activated solid support, such as NHS-activated Sepharose beads.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if pursuing the anticancer activity) and harvest the cells.

-

Lyse the cells in a non-denaturing buffer to maintain protein integrity and native conformations.

-

-

Affinity Enrichment:

-

Incubate the cell lysate with the compound-immobilized beads.

-

Include a negative control of beads without the immobilized compound to identify non-specific binders to the matrix itself.[13]

-

A further control using an inactive structural analog of the compound, if available, can also help to distinguish specific from non-specific interactions.[13]

-

-

Washing:

-

Thoroughly wash the beads with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

-

-

Elution:

-

Elute the specifically bound proteins by incubating the beads with an excess of the free, unmodified this compound. This competitive elution is a key step for identifying true interactors.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Data Interpretation:

| Metric | Description | Interpretation |

| Spectral Counts / Intensity | The number of MS/MS spectra or the signal intensity corresponding to peptides from a given protein. | Higher values in the experimental sample compared to controls suggest specific binding. |

| Fold Change | The ratio of protein abundance in the experimental sample versus the control sample. | A significant fold change (e.g., >2) is indicative of a potential target. |

| p-value | Statistical significance of the enrichment. | A low p-value (e.g., <0.05) indicates high confidence in the enrichment. |

Kinobeads Profiling: A Focus on Kinases

Given the prevalence of N-phenylacetamide scaffolds in kinase inhibitors, a targeted approach to assess the interaction of this compound with the human kinome is highly warranted.[7][14][15] The "kinobeads" technology utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[16][17]

Experimental Workflow:

Detailed Protocol for Kinobeads Profiling:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described for the AC-MS protocol. For quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.

-

-

Competitive Binding:

-

Incubate the cell lysate with varying concentrations of this compound. A DMSO control is run in parallel.

-

-

Kinome Enrichment:

-

Add the kinobeads to the lysates and incubate to allow the unbound kinases to bind to the beads.

-

-

Washing:

-

Wash the beads to remove non-specifically bound proteins.

-

-

Protein Digestion and Mass Spectrometry:

-

Perform on-bead tryptic digestion of the captured kinases.

-

Analyze the resulting peptides by quantitative LC-MS/MS.

-

-

Data Analysis:

-

Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control. Kinases that are specifically bound by this compound in the lysate will be unable to bind to the kinobeads, resulting in their depletion from the bead-bound fraction in a dose-dependent manner.

-

Pillar III: Target Validation with Biophysical Methods

The identification of a potential target through proteomics is a significant step, but it must be validated by orthogonal methods to confirm a direct physical interaction in a cellular context.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is based on the principle that the binding of a small molecule to its target protein often leads to an increase in the thermal stability of the protein.[18][22] This stabilization can be detected by heating intact cells or cell lysates and measuring the amount of the target protein that remains in the soluble fraction at different temperatures.[20][21]

Experimental Workflow:

Detailed Protocol for CETSA:

-

Cell Treatment:

-

Treat intact cells with this compound or a vehicle control (e.g., DMSO).

-

-

Heating:

-

Aliquot the treated cells and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

-

Lysis and Fractionation:

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities and plot them against the corresponding temperatures to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20]

-

Isothermal Dose-Response (ITDR) CETSA:

To determine the potency of the compound for its target in a cellular environment, an isothermal dose-response experiment can be performed. In this variation, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature that causes significant, but not complete, denaturation of the target protein in the absence of the compound.[19] The resulting dose-response curve can be used to determine an apparent cellular EC50 value for target engagement.

Conclusion: A Pathway to Mechanistic Insight

The systematic application of the methodologies outlined in this guide will provide a robust and comprehensive profile of the biological targets of this compound. By integrating unbiased discovery proteomics with biophysical validation in a cellular context, researchers can confidently identify the molecular interactors of this compound, thereby illuminating its mechanism of action and paving the way for its rational development as a potential therapeutic agent. This multi-faceted approach embodies the principles of scientific rigor, ensuring that the identified targets are not merely correlational but are bona fide, high-confidence interactors.

References

- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.

- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.

- Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.

- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.

- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.

- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.

- Target profiling of small molecules by chemical proteomics. PubMed.

- Profiling of Small Molecules by Chemical Proteomics.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Affinity chromatography-based proteomics for drug target deconvolution.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- This compound | 926219-03-6. Benchchem.

- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

Sources

- 1. This compound | 926219-03-6 | Benchchem [benchchem.com]

- 2. irejournals.com [irejournals.com]

- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Intermediate: A Technical Perspective on N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

Affiliation: Google AI Labs

Abstract

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, a substituted aniline derivative, presents a unique profile as a potential synthetic intermediate in the development of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical characteristics, safety considerations, and a discussion of its plausible, though not yet explicitly documented, role in medicinal chemistry. While detailed, publicly available synthetic protocols featuring this specific intermediate are scarce, this paper will extrapolate from established chemical principles and related molecular syntheses to offer insights into its potential applications and the rationale behind its use in multi-step synthetic pathways.

Introduction: The Strategic Value of Substituted Anilines

Substituted anilines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The specific arrangement of functional groups—an amine, a chloro group, and a methoxyacetamide moiety—on the phenyl ring of this compound suggests its design as a strategic intermediate. The nucleophilic amino group offers a prime site for bond formation, while the chloro and methoxyacetamide groups can modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of the final product. This guide will delve into the nuanced interplay of these functionalities and their implications for synthetic strategy.

Physicochemical Properties and Safety Profile

A thorough understanding of a synthetic intermediate's properties is paramount for its effective and safe utilization.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 926219-03-6 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | Not explicitly documented; likely a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds provide essential guidance for handling.

-

Hazards: Similar chlorinated aromatic amines are often classified as irritants to the skin, eyes, and respiratory system.[2][3] Some may be harmful if swallowed.[2][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][3] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

-

First Aid Measures: In case of skin contact, wash thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[2] Seek medical attention if any irritation or symptoms persist.[2][3]

Hypothetical Synthetic Pathways and Mechanistic Considerations

Although explicit protocols are not readily found in the public domain, we can logically deduce the synthesis of the title compound and its subsequent use based on fundamental organic chemistry principles.

Plausible Synthesis of the Intermediate

The synthesis of this compound would likely commence from a commercially available starting material, such as 4-nitro-2-chloroaniline. The synthetic logic involves two key transformations: acylation of the amino group and reduction of the nitro group. The order of these steps is critical to the success of the synthesis.

dot

Caption: Plausible synthetic routes to the target intermediate.

Expertise & Experience Insight: Pathway A is the more logical and controllable route. Performing the acylation first on the less reactive amino group of 4-nitro-2-chloroaniline ensures regioselectivity. If the nitro group were reduced first (Pathway B), the resulting diamine would have two amino groups of similar reactivity, leading to a mixture of mono- and di-acylated products, significantly complicating purification. The final reduction of the nitro group in Pathway A is a standard and high-yielding transformation.

Role as a Synthetic Intermediate: A Gateway to Kinase Inhibitors

The structure of this compound is suggestive of its utility in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The primary amino group serves as a nucleophilic handle for coupling with electrophilic partners, often heterocyclic scaffolds that are central to the pharmacophore of many kinase inhibitors.

dot

Caption: Conceptual workflow for utilizing the intermediate.

Trustworthiness and Self-Validating Protocols: A typical protocol for this type of transformation would involve the reaction of the intermediate with a chlorinated heterocyclic compound under conditions that favor either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

-